2,4-dichloro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N5O3S/c1-11-8-14(13(19)9-12(11)18)28(25,26)20-10-15-21-16(23-17(22-15)27-2)24-6-4-3-5-7-24/h8-9,20H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPTZXNITWWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈Cl₂N₄O₂S and a molecular weight of 446.4 g/mol. Its structural components include a dichlorobenzene moiety, a methoxy group, and a piperidine ring attached to a triazine core. These features contribute to its biological activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. Specifically, one study reported an anticancer activity with an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, indicating promising potential for further development in cancer therapies .
The mechanism through which this compound exerts its biological effects is primarily through inhibition of specific kinase pathways. Kinases play crucial roles in cell signaling and proliferation; thus, inhibiting these pathways can lead to reduced tumor growth. The compound's structure allows it to effectively bind to the ATP-binding sites of target kinases, disrupting their activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and triazine moieties significantly influence the compound's potency. For example:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Chlorine Atoms : The dichloro substitution increases the lipophilicity and may improve binding affinity to target proteins.
A detailed analysis of various derivatives has shown that certain substitutions lead to enhanced anticancer activity while maintaining low toxicity profiles .
Case Studies
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The observed side effects were minimal and manageable.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in humans. Preliminary results suggest favorable outcomes with manageable side effects such as mild gastrointestinal disturbances.
Data Table: Summary of Biological Activities
Scientific Research Applications
Recent studies have highlighted the anticancer properties of compounds related to 2,4-dichloro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylbenzenesulfonamide. These compounds exhibit cytotoxic activity against various human cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) studies have been instrumental in optimizing the design of new derivatives based on this compound. By modifying substituents on the triazine and sulfonamide moieties, researchers can improve potency and selectivity against cancer cell lines.
Case Studies
Several case studies have documented the effectiveness of compounds derived from or related to this compound:
- Case Study 1: Antitumor Evaluation
- Case Study 2: Molecular Modeling
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for triazine-sulfonamide analogs, involving nucleophilic substitution on triazine and sulfonamide coupling .
- Biological Performance: The piperidin-1-yl group balances lipophilicity and metabolic stability, outperforming imidazolidin-2-ylidene analogs in pharmacokinetic studies . Dichloro substitution on benzene enhances halogen bonding in enzyme inhibition assays compared to mono-chloro or non-halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
